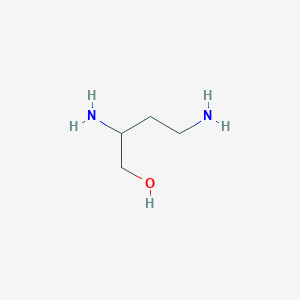
2,4-Diaminobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminobutan-1-ol is an organic compound with the molecular formula C4H12N2O It is characterized by the presence of two primary amine groups and one hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminobutan-1-ol typically involves the reaction of 1,4-diaminobutane with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to maintain the necessary reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diaminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted products, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Diaminobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diaminobutan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-Diaminobutan-1-ol include:
- 2,4-Diaminobutyric acid
- 2,4-Diaminopentanol
- 2,4-Diaminohexanol
Uniqueness
This compound is unique due to its specific arrangement of amine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C4H12N2O |
|---|---|
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
2,4-diaminobutan-1-ol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-4(6)3-7/h4,7H,1-3,5-6H2 |
Clave InChI |
LGUSYNSKJNOQKY-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




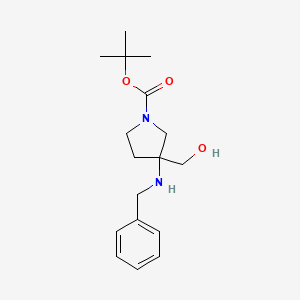
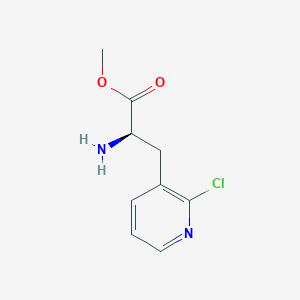

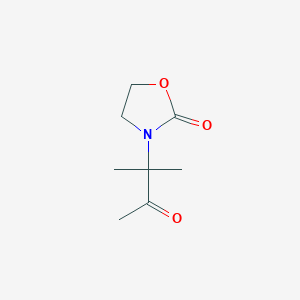
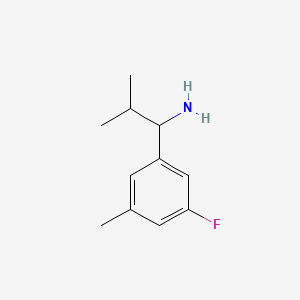
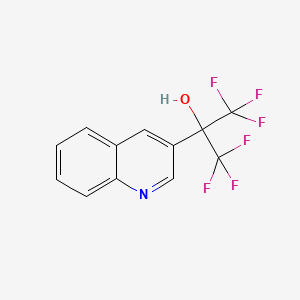
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
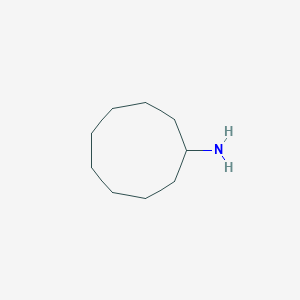
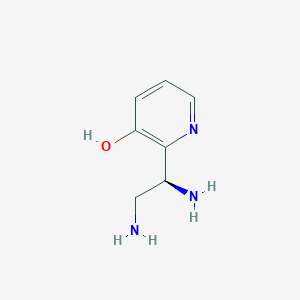
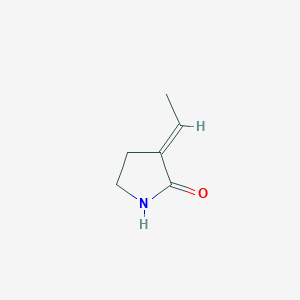
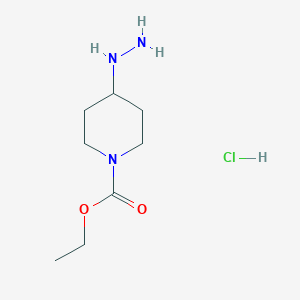
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)
